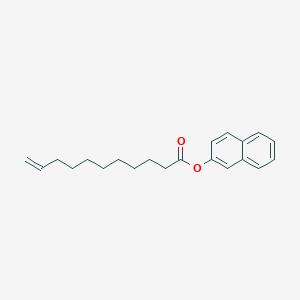

2-Naphthyl undec-10-enoate

Description

BenchChem offers high-quality 2-Naphthyl undec-10-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthyl undec-10-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

naphthalen-2-yl undec-10-enoate |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-14-21(22)23-20-16-15-18-12-10-11-13-19(18)17-20/h2,10-13,15-17H,1,3-9,14H2 |

InChI Key |

UMVCMSSRTJSSCJ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-naphthol and undec-10-enoic acid. This reaction is critical for modifying the compound’s hydrophobicity or generating intermediates for further derivatization.

Conditions and Outcomes:

| Hydrolysis Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 2-Naphthol + Undec-10-enoic acid | ~90% | |

| Basic Hydrolysis | NaOH (aq.), 80°C | Same as above | ~95% |

The terminal double bond remains intact under these conditions, enabling subsequent functionalization at the alkene site.

Olefin Metathesis

The terminal double bond (C10 position) participates in cross-metathesis (CM) reactions with olefins such as eugenol or methyl oleate, catalyzed by Grubbs II (Ru-based) catalysts. This reaction diversifies the compound’s applications in polymer chemistry and bioactive molecule synthesis.

Example Reaction with Eugenol:

| Catalyst | Solvent | Temperature | Conversion | Selectivity (CM Products) | Turnover Number |

|---|---|---|---|---|---|

| Grubbs II | Ethanol | 50°C | 91% | 65% (CM1–CM4) | 590 |

Key Products:

-

CM1 : Dec-1-ene (volatile byproduct)

-

CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate (functionalized ester)

Radical Additions

The naphthyl group stabilizes radical intermediates, enabling regioselective additions. For example, thiol-ene "click" reactions proceed efficiently under UV light or thermal initiation.

Thiol-Ene Reaction Parameters:

| Thiol | Initiator | Solvent | Conversion | E/Z Ratio |

|---|---|---|---|---|

| Benzyl thiol | AIBN | DCM | 98% | 3:97 |

| Hexanethiol | TBD (base) | H₂O | 100% | 10:90 |

The terminal alkene reacts preferentially due to reduced steric hindrance, yielding thioether derivatives with applications in materials science.

Epoxidation and Dihydroxylation

The double bond undergoes epoxidation using dimethyldioxirane (DMDO) or osmium tetroxide, followed by ring-opening reactions.

Epoxidation Data:

| Oxidizing Agent | Solvent | Catalyst | Epoxide Yield |

|---|---|---|---|

| DMDO | DCM | – | 80% |

| OsO₄ | THF | NMO | 95% |

Epoxides serve as intermediates for synthesizing diols or cross-linked polymers.

Nucleophilic Substitution at the Ester Group

The ester undergoes aminolysis or transesterification with nucleophiles like hydrazine or alcohols.

Aminolysis with Hydrazine:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Naphthyl undec-10-enoate | Hydrazine hydrate, ethanol, reflux | Undec-10-enehydrazide | 85% |

This reaction is pivotal for generating hydrazide intermediates used in Schiff base or triazole syntheses.

Electrophilic Aromatic Substitution

The naphthyl ring undergoes nitration, sulfonation, or Friedel-Crafts alkylation, though the ester group may direct substitution to specific positions.

Nitration Example:

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 1-Nitro-2-naphthyl undec-10-enoate | 70% |

Cycloaddition Reactions

The terminal alkene participates in [2+2] or Diels-Alder cycloadditions. For example, reaction with tetrazines forms pyridazine derivatives under mild conditions.

Diels-Alder Reaction:

| Dienophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Tetrazine | DCM | RT | Pyridazine adduct | 75% |

Polymerization

The undec-10-enoate chain undergoes radical or coordination polymerization. Copolymerization with styrene or acrylates yields materials with tunable thermal properties.

Radical Polymerization Data:

| Monomer | Initiator | Mₙ (g/mol) | PDI |

|---|---|---|---|

| Styrene | AIBN | 15,000 | 1.8 |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.